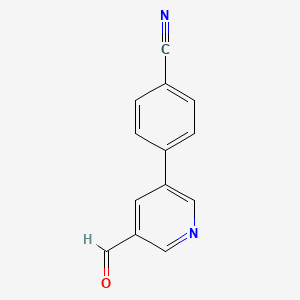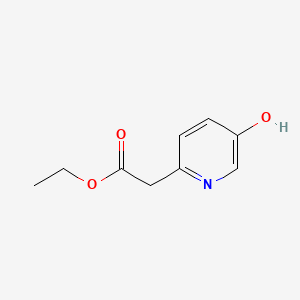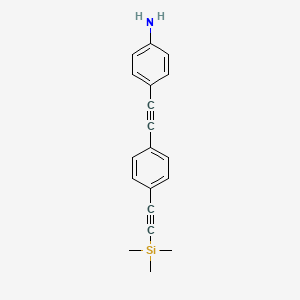
4-((4-((Trimethylsilyl)éthynyl)phényl)éthynyl)aniline
Vue d'ensemble
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TMEPA) is an organosilicon compound used in a wide range of scientific research applications. It is a colorless, odorless, and water-soluble liquid that is easy to synthesize and store. TMEPA is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Composés de construction organiques
Ce composé peut être utilisé comme bloc de construction organique dans la synthèse de divers autres composés . Il est souvent utilisé dans des réactions impliquant l'acétate de palladium (II) sous argon .
Synthèse de dérivés d'imidazolidine
Le 4-((4-((trimethylsilyl)éthynyl)phényl)éthynyl)aniline peut être utilisé dans la préparation du 4,4,5,5-tétraméthyl-2-{4-[(trimethylsilyl)éthynyl]phényl}imidazolidine-1,3-diol . Cela montre son potentiel dans la synthèse de dérivés d'imidazolidine.
Préparation de dérivés de porphyrine
Ce composé peut également être utilisé dans la préparation de la 5,10,15-triphényl-20-{4-[2-(trimethylsilyl)éthynyl]phényl}porphyrine . Cela indique son rôle dans la synthèse de dérivés de porphyrine, qui ont des applications dans divers domaines, notamment la médecine et la science des matériaux.
Propriétés mésomorphes
La recherche a montré que ce composé peut présenter des propriétés mésomorphes . Cela signifie qu'il peut exister dans un état qui possède des propriétés intermédiaires entre celles d'un liquide conventionnel et celles d'un cristal solide, ce qui pourrait être utile dans le développement d'écrans à cristaux liquides et d'autres technologies.
Détermination voltammétrique des pesticides
Ce composé a été utilisé dans le développement d'une nouvelle plateforme hybride BODIPY-phtalocyanine-SWCNT pour la détermination voltammétrique sensible, simple et rapide des pesticides dans les échantillons de jus . Cela suggère son utilisation potentielle dans le domaine de la sécurité alimentaire et du contrôle de la qualité.
Propriétés
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-39-2 | |
| Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
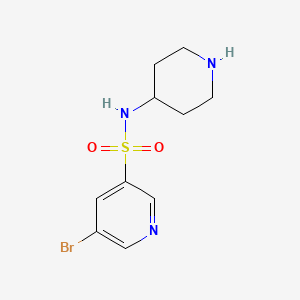
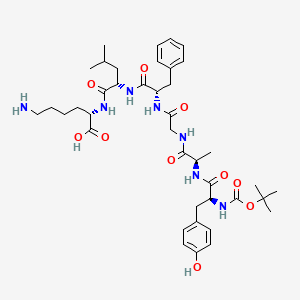
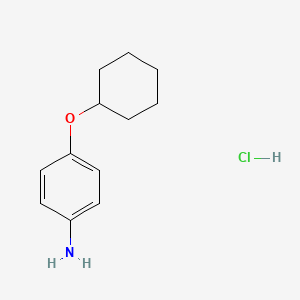
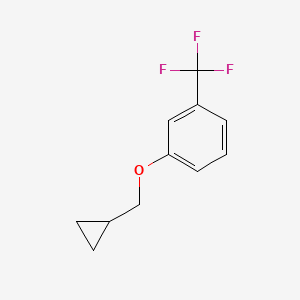
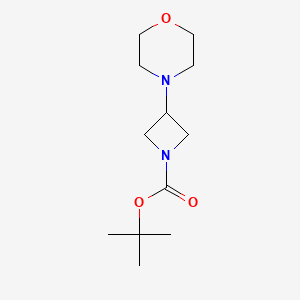
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)
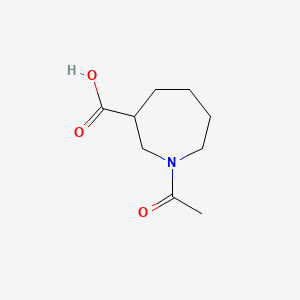
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
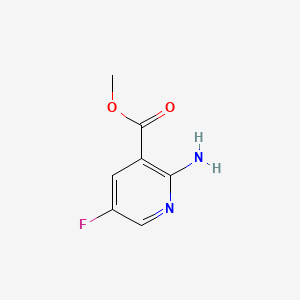
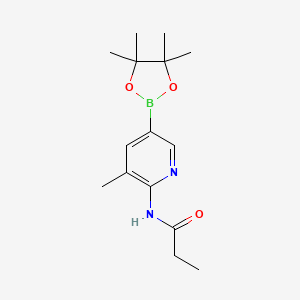
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
